Methyl 2-butyramidobenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-(butanoylamino)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-3-6-11(14)13-10-8-5-4-7-9(10)12(15)16-2/h4-5,7-8H,3,6H2,1-2H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNUMHOYHSWYZPB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=CC=CC=C1C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90184085 |

Source

|

| Record name | Methyl 2-((1-oxobutyl)amino)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90184085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30006-30-5 |

Source

|

| Record name | Benzoic acid, 2-[(1-oxobutyl)amino]-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30006-30-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-((1-oxobutyl)amino)benzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030006305 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 2-((1-oxobutyl)amino)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90184085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-[(1-oxobutyl)amino]benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.440 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Methyl 2-butyramidobenzoate chemical structure and properties

An In-depth Technical Guide to Methyl 2-Butyramidobenzoate

Prepared by: Gemini, Senior Application Scientist

Introduction

This compound is a derivative of anthranilic acid, a core scaffold found in numerous natural products and pharmacologically active compounds. As an N-acylated anthranilate ester, its structure combines an aromatic ring, an amide, and an ester functional group, making it a molecule of significant interest for researchers in synthetic chemistry, drug discovery, and materials science. This guide provides a comprehensive overview of its chemical structure, properties, a robust synthesis protocol, and an expert analysis of its spectroscopic characteristics. The methodologies and insights presented herein are designed to equip researchers and development professionals with the foundational knowledge required to effectively synthesize, characterize, and utilize this versatile chemical entity.

Chemical Identity and Physicochemical Properties

This compound is systematically known as methyl 2-[(1-oxobutyl)amino]benzoate.[1] Its identity is established by a unique combination of its molecular structure and associated identifiers.

Chemical Structure

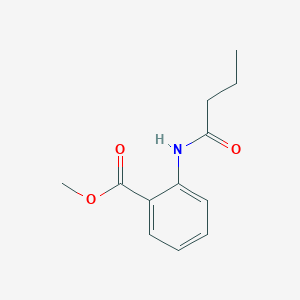

The molecule consists of a methyl benzoate core with a butyramide (butanoylamino) group substituted at the ortho (position 2) of the benzene ring.

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. The success of each step, from the removal of the basic catalyst to the final crystallization, confirms the reaction's progress and the product's purity.

Materials:

-

Methyl 2-aminobenzoate (1.0 eq)

-

Butyryl chloride (1.1 eq)

-

Pyridine (1.2 eq) or Triethylamine (1.2 eq)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (Brine) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethanol and deionized water for recrystallization

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve methyl 2-aminobenzoate (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C using an ice bath.

-

Addition of Reagents: Slowly add pyridine (1.2 eq) to the stirred solution. This is followed by the dropwise addition of butyryl chloride (1.1 eq).

-

Causality Insight: The reaction is performed at 0 °C to control the exothermicity of the acylation. Pyridine acts as a base to neutralize the HCl byproduct, driving the reaction to completion and preventing protonation of the starting amine.

-

-

Reaction Progression: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

-

Aqueous Workup: Transfer the reaction mixture to a separatory funnel and dilute with additional DCM.

-

Wash the organic layer sequentially with:

-

1 M HCl (2x) to remove pyridine (pyridinium hydrochloride is water-soluble).

-

Saturated NaHCO₃ solution (1x) to neutralize any remaining acid.

-

Brine (1x) to remove bulk water.

-

Trustworthiness Check: The successful removal of pyridine is crucial; residual base can interfere with crystallization and spectral analysis.

-

-

Drying and Concentration: Dry the isolated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by recrystallization. A suitable solvent system is a mixture of ethanol and water. Dissolve the crude product in a minimal amount of hot ethanol and add hot water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

-

Final Product: Collect the white crystalline solid by vacuum filtration, wash with cold water, and dry under vacuum. The expected melting point of the pure product is 71 °C. [1]

Spectroscopic and Analytical Characterization (Predicted)

As experimental spectra for this compound are not widely published, this section provides a predicted analysis based on fundamental principles and data from analogous structures. This predictive framework is an authoritative tool for researchers to confirm the identity and purity of their synthesized material.

| Analysis Technique | Predicted Observations |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~8.7 ppm (s, 1H): Amide N-H proton.δ ~8.0 ppm (dd, 1H): Aromatic proton ortho to the ester.δ ~7.5 ppm (td, 1H): Aromatic proton para to the ester.δ ~7.1 ppm (td, 1H): Aromatic proton meta to the ester.δ ~8.5 ppm (d, 1H): Aromatic proton ortho to the amide.δ ~3.9 ppm (s, 3H): Ester methyl (-OCH₃) protons.δ ~2.4 ppm (t, 2H): Methylene (-CH₂-) protons alpha to the amide carbonyl.δ ~1.7 ppm (sext, 2H): Methylene (-CH₂-) protons beta to the amide carbonyl.δ ~1.0 ppm (t, 3H): Terminal methyl (-CH₃) protons of the butyl group. |

| ¹³C NMR (CDCl₃, 100 MHz) | δ ~172 ppm: Amide carbonyl carbon.δ ~168 ppm: Ester carbonyl carbon.δ ~140-120 ppm: Six distinct aromatic carbon signals.δ ~52 ppm: Ester methyl (-OCH₃) carbon.δ ~39 ppm: Methylene carbon alpha to the amide carbonyl.δ ~19 ppm: Methylene carbon beta to the amide carbonyl.δ ~14 ppm: Terminal methyl carbon. |

| FT-IR (KBr, cm⁻¹) | ~3300 cm⁻¹: N-H stretch (amide).~3100-3000 cm⁻¹: Aromatic C-H stretch.~2960-2850 cm⁻¹: Aliphatic C-H stretch.~1700 cm⁻¹: C=O stretch (ester carbonyl).~1680 cm⁻¹: C=O stretch (Amide I band).~1540 cm⁻¹: N-H bend and C-N stretch (Amide II band).~1250 cm⁻¹: Asymmetric C-O-C stretch (ester). |

| Mass Spectrometry (EI) | m/z 221: Molecular ion peak [M]⁺.m/z 190: Fragment from loss of methoxy radical (•OCH₃).m/z 150: Fragment from cleavage of the butyryl group.m/z 120: Fragment corresponding to the benzoyl cation after McLafferty rearrangement.m/z 71: Butyryl cation [CH₃CH₂CH₂CO]⁺. |

Chemical Reactivity and Potential Applications

Reactivity Profile

-

Hydrolysis: The ester and amide linkages are susceptible to hydrolysis under strong acidic or basic conditions, yielding methyl anthranilate and butyric acid (amide hydrolysis) or 2-butyramidobenzoic acid and methanol (ester hydrolysis). Ester hydrolysis typically occurs under milder conditions than amide hydrolysis.

-

Aromatic Substitution: The butyramido group is an ortho, para-directing group, while the methyl ester is a meta-directing group. The overall effect on electrophilic aromatic substitution will be complex, but substitution is likely favored at the position para to the strongly activating amide group.

Potential Research Applications

While specific applications for this compound are not yet established, its structure is analogous to known bioactive scaffolds.

-

Drug Discovery Precursor: Anthranilate derivatives are precursors to quinazolines and other heterocyclic systems of medicinal importance. The butyryl group can modulate lipophilicity and ligand-receptor interactions. Related molecules like methyl 2-formylbenzoate are known bioactive precursors for compounds with a wide range of pharmacological activities. [2]* Fragment-Based Screening: As a well-defined small molecule, it could serve as a fragment in screening libraries for identifying novel binding motifs in protein targets.

-

Materials Science: The rigid aromatic core combined with the flexible alkyl chain and hydrogen-bonding amide group suggests potential applications in the development of liquid crystals or specialty polymers.

Conclusion

This compound is a readily synthesizable compound with a rich chemical functionality. This guide has provided a detailed framework for its synthesis, purification, and characterization. The predictive spectroscopic data offered serves as a reliable benchmark for laboratory validation. Its structural similarity to known bioactive molecules suggests that this compound is a promising, yet underexplored, platform for future research in medicinal chemistry and materials science.

References

-

PubChem. Methyl 2-butyramido-5-iodobenzoate. National Center for Biotechnology Information.

-

ChemBK. This compound.

-

Parchem. This compound.

-

PubChem. 5,5'-Methylenebis(2-butyramidobenzoic acid). National Center for Biotechnology Information.

-

AnMole. This compound.

-

ChemicalBook. Methyl 2-(methylamino)benzoate.

-

PubChem. Methyl 2-(butan-2-yl)benzoate. National Center for Biotechnology Information.

-

Zhang, K., et al. (2019). Microbial production of methyl anthranilate, a grape flavor compound. Proceedings of the National Academy of Sciences, 116(22), 10766-10771.

-

ChemicalBook. Methyl 2-(methylamino)benzoate(85-91-6) 1H NMR spectrum.

-

Sigma-Aldrich. Methyl 2-aminobenzoate.

-

Cheméo. Chemical Properties of Benzoic acid, 2-(methylamino)-, methyl ester.

-

Cheméo. Chemical Properties of Benzoic acid, 2-(dimethylamino)-, methyl ester.

-

The Royal Society of Chemistry. Supplementary Information.

-

ResearchGate. The biosynthesis of methyl anthranilate from anthranilic acid can...

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968).

-

ChemicalBook. METHYL 2-BUTYNOATE(23326-27-4) 1H NMR spectrum.

-

PrepChem.com. Preparation of methyl anthranilate.

-

Yadav, G. D., & Krishnan, M. S. (1998). An Ecofriendly Catalytic Route for the Preparation of Perfumery Grade Methyl Anthranilate from Anthranilic Acid and Methanol. Organic Process Research & Development, 2(2), 86-93.

-

Wikipedia. Methyl anthranilate.

-

PubChem. Methyl 2-methylbutyrate. National Center for Biotechnology Information.

-

NIST WebBook. Benzoic acid, 2-(methylamino)-, methyl ester.

-

PubChem. Methyl 2-bromobenzoate. National Center for Biotechnology Information.

-

ResearchGate. The 2900-cm⁻¹ region infrared spectra of methyl benzoate,...

-

PubMed. Quantum chemical studies of FT-IR and Raman spectra of methyl 2,5-dichlorobenzoate.

-

Doc Brown's Chemistry. Infrared spectrum of methyl 2-hydroxybenzoate.

-

Brainly. Provide the IR spectrum analysis for methyl benzoate.

-

NIST WebBook. Benzoic acid, 2-methyl-, methyl ester.

-

NIST WebBook. Benzoic acid, 2-(methylamino)-, methyl ester.

-

chem960.com. CAS No.30006-30-5 | this compound.

-

Wikipedia. Methyl benzoate.

-

Doc Brown's Chemistry. Mass spectrum of methyl 2-hydroxybenzoate.

-

The Good Scents Company. methyl 2-methyl benzoate.

-

The Good Scents Company. methyl 2-ethyl butyrate.

-

Ataman Kimya. METHYL BENZOATE.

-

SpectraBase. Methyl 2-methyl benzoate - Optional[13C NMR] - Chemical Shifts.

-

ResearchGate. Methyl-2-formyl benzoate: A Review of Synthesis and Applications.

Sources

A Comprehensive Guide to the Synthesis of N-butyryl-anthranilic Acid Methyl Ester

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides an in-depth, scientifically grounded protocol for the synthesis of N-butyryl-anthranilic acid methyl ester, a derivative belonging to the pharmacologically significant class of N-acyl anthranilates. The document is structured to provide researchers, chemists, and drug development professionals with a comprehensive understanding of the synthesis, from fundamental mechanistic principles to detailed experimental procedures and analytical validation. We delve into the causality behind experimental choices, emphasizing a self-validating protocol that ensures both reliability and reproducibility. The guide includes detailed safety protocols, troubleshooting insights, and visual aids in the form of diagrams to elucidate the reaction mechanism and experimental workflow, ensuring the content is both accessible and technically robust.

Introduction: The Significance of N-Acyl Anthranilates

Anthranilic acid and its derivatives represent a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The substitution on the anthranilic acid framework allows for the creation of large compound libraries, facilitating comprehensive structure-activity relationship (SAR) studies crucial for identifying hits and leads in drug development paradigms.[1] While widely recognized for their application as anti-inflammatory agents (e.g., fenamates), the amide and anilide derivatives of anthranilic acid are pivotal in managing various metabolic disorders, and exhibit promising antimicrobial, antiviral, and insecticidal properties.[1][2]

N-butyryl-anthranilic acid methyl ester is a specific N-acylated derivative. The synthesis involves the acylation of the amino group of methyl anthranilate. This transformation is a cornerstone reaction in organic synthesis, enabling the modification of the electronic and steric properties of the parent molecule, thereby tuning its biological activity. This guide focuses on a classic and reliable method for this synthesis: the reaction of methyl anthranilate with butyryl chloride.

Mechanistic Insights: The Chemistry of N-Acylation

The synthesis of N-butyryl-anthranilic acid methyl ester from methyl anthranilate and butyryl chloride is a classic example of nucleophilic acyl substitution. Understanding this mechanism is critical for optimizing reaction conditions and troubleshooting potential issues.

The core of the reaction involves the nucleophilic amino group (-NH₂) of methyl anthranilate attacking the electrophilic carbonyl carbon of butyryl chloride. The reaction proceeds through the following key steps:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the methyl anthranilate's amino group attacks the electron-deficient carbonyl carbon of butyryl chloride. This forms a tetrahedral intermediate.

-

Leaving Group Departure: The tetrahedral intermediate is unstable and collapses. The carbon-oxygen double bond reforms, leading to the expulsion of the chloride ion (Cl⁻), which is an excellent leaving group.

-

Deprotonation: The resulting protonated amide is highly acidic. A base, typically a tertiary amine like triethylamine or pyridine added to the reaction mixture, removes the proton from the nitrogen atom. This step is crucial as it neutralizes the hydrochloric acid (HCl) generated in situ, preventing it from protonating the starting amine and rendering it non-nucleophilic.

Caption: Figure 1: Mechanism of N-Acylation.

Detailed Synthesis Protocol

This protocol outlines a reliable method for the laboratory-scale synthesis of N-butyryl-anthranilic acid methyl ester.

Materials and Reagents

All reagents should be of analytical grade or higher. Anhydrous solvents are recommended to prevent hydrolysis of the acyl chloride.

| Reagent | Formula | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |

| Methyl Anthranilate | C₈H₉NO₂ | 151.16 | 5.00 g | 0.0331 | 1.0 |

| Butyryl Chloride | C₄H₇ClO | 106.55 | 3.88 g (3.82 mL) | 0.0364 | 1.1 |

| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 3.68 g (5.07 mL) | 0.0364 | 1.1 |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 50 mL | - | - |

| 1M Hydrochloric Acid | HCl | - | ~30 mL | - | - |

| Saturated NaCl (Brine) | NaCl | - | ~30 mL | - | - |

| Anhydrous MgSO₄/Na₂SO₄ | - | - | q.s. | - | - |

Experimental Workflow

The overall process follows a logical sequence from reaction setup to final product characterization, ensuring a systematic and reproducible workflow.

Caption: Figure 2: Experimental Workflow.

Step-by-Step Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve methyl anthranilate (5.00 g, 0.0331 mol) and triethylamine (5.07 mL, 0.0364 mol) in 50 mL of anhydrous dichloromethane (DCM).

-

Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0-5 °C.

-

Addition of Acyl Chloride: Add butyryl chloride (3.82 mL, 0.0364 mol) dropwise to the stirred solution over 15-20 minutes using a dropping funnel. Causality Note: Slow, dropwise addition is crucial to control the exothermic reaction and prevent the formation of side products.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting methyl anthranilate spot is consumed. (Typical mobile phase: 3:1 Hexane:Ethyl Acetate).

-

Quenching & Work-up: Carefully pour the reaction mixture into a separatory funnel containing 30 mL of 1M HCl. Shake well and separate the layers. Causality Note: The acid wash removes excess triethylamine by forming its water-soluble hydrochloride salt.

-

Extraction: Extract the aqueous layer with DCM (2 x 15 mL). Combine all organic layers.

-

Washing: Wash the combined organic layer with 30 mL of saturated sodium chloride solution (brine). Causality Note: The brine wash helps to remove residual water from the organic phase.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and collect the filtrate.

-

Solvent Removal: Remove the DCM under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to obtain the pure N-butyryl-anthranilic acid methyl ester as a solid.

Characterization and Analysis

Validation of the product's identity and purity is a critical final step.

-

Thin-Layer Chromatography (TLC): To confirm the purity of the final product and compare its Rf value to the starting material.

-

Melting Point (MP): A sharp melting point range is indicative of a pure compound. The literature value can be used as a reference.

-

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹), C=O stretch of the amide (around 1680 cm⁻¹), and C=O stretch of the ester (around 1720 cm⁻¹).[3][4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive methods for structural elucidation, confirming the presence and connectivity of all protons and carbons in the molecule.

Safety, Handling, and Waste Disposal

Adherence to safety protocols is paramount.

-

Personal Protective Equipment (PPE): Safety goggles, a lab coat, and appropriate chemical-resistant gloves must be worn at all times.

-

Ventilation: All operations, especially those involving butyryl chloride and dichloromethane, must be performed in a certified chemical fume hood.

-

Reagent Hazards:

-

Butyryl Chloride: Highly flammable, harmful if swallowed, causes severe skin burns and eye damage, and is toxic if inhaled. It reacts violently with water.

-

Methyl Anthranilate: Causes serious eye irritation.[5][6][7]

-

Triethylamine: Flammable liquid and vapor, harmful if swallowed, and causes severe skin burns and eye damage.

-

Dichloromethane: Suspected of causing cancer.

-

-

Waste Disposal: All organic and chlorinated waste must be collected in designated, properly labeled waste containers for disposal according to institutional and local regulations. Aqueous waste should be neutralized before disposal.

Troubleshooting and Process Optimization

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low Yield | Incomplete reaction. | Extend reaction time; ensure 1.1 equivalents of acyl chloride and base are used. |

| Hydrolysis of butyryl chloride. | Use anhydrous solvents and reagents; perform the reaction under an inert atmosphere (N₂ or Ar). | |

| Loss during work-up/purification. | Ensure proper phase separation; minimize transfers; select an optimal recrystallization solvent. | |

| Impure Product | Unreacted starting material. | Ensure the reaction goes to completion via TLC; optimize purification. |

| Formation of di-acylated product. | Avoid a large excess of butyryl chloride. | |

| O-acylation instead of N-acylation. | This is generally not favored under these conditions for anilines. | |

| Reaction does not start | Poor quality reagents. | Use fresh or purified reagents. Ensure methyl anthranilate is not protonated. |

Conclusion

The synthesis of N-butyryl-anthranilic acid methyl ester via N-acylation of methyl anthranilate with butyryl chloride is a robust and reproducible method. By understanding the underlying reaction mechanism, adhering to a systematic experimental workflow, and prioritizing safety, researchers can reliably produce this valuable compound for further investigation in drug discovery and development. The protocol's integrity is ensured through rigorous purification and subsequent analytical characterization, providing a self-validating system for obtaining high-purity material.

References

-

Homework.Study.com. (n.d.). What is the reaction mechanism to form N-acetylanthranilic acid from anthranilic acid and acetic anhydride? Retrieved from [Link]

- Schultz, D. M., & Hyster, T. K. (2012). Expedient Synthesis of N-Acyl Anthranilamides and β-Enamine Amides by the Rh(III)-Catalyzed Amidation of C–H Bonds. Organic Letters, 14(21), 5732–5735.

- Tiwari, D., et al. (2011). SYNTHESIS AND PHARMACOLOGICAL SCREENING OF N- SUBSTITUTED ANTHRANILIC ACID DERIVATIVES. International Journal of Drug Development & Research, 3(2), 265-271.

- Kovalenko, S., et al. (2018). SYNTHESIS AND PROPERTIES OF NEW N-ACYL DERIVATIVES OF ANTHRANILIC ACID. Journal of Organic and Pharmaceutical Chemistry, 16(4(64)), 20-29.

-

Kaur, R., et al. (2021). Medicinal chemistry of anthranilic acid derivatives: A mini review. Drug Development Research, 82(7), 907-925. Retrieved from [Link]

- Chirapu, P. R., et al. (2023).

- Patel, H. V., et al. (2007). Synthesis and Antiinflammatory Activity of N-Aryl Anthranilic Acid and its Derivatives. Indian Journal of Pharmaceutical Sciences, 69(5), 697-699.

-

Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Methyl anthranilate. Retrieved from [Link]

-

Fisher Scientific. (2023). Methyl anthranilate - SAFETY DATA SHEET. Retrieved from [Link]

- Fadda, A. A., et al. (2004). Novel synthesis of benzimidazole, 3,1- benzoxazine, 3-aminoquinazoline and 3-aminothieno[2,3-d]pyrimidine derivatives containing 2-naphthyl propionyl moiety. Indian Journal of Chemistry - Section B, 43(1), 174-180.

- U.S. Patent 2,517,691. (1950). Purification of methyl anthranilate. Google Patents.

-

Sciencemadness Discussion Board. (2017). Purifying anthranilic acid. Retrieved from [Link]

-

Sciencemadness.org. (2020). successful method for purifying anthranilic acid(quick report). Retrieved from [Link]

Sources

- 1. Medicinal chemistry of anthranilic acid derivatives: A mini review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel Anthranilic Acid Hybrids—An Alternative Weapon against Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijddr.in [ijddr.in]

- 4. ijpsonline.com [ijpsonline.com]

- 5. chemos.de [chemos.de]

- 6. directpcw.com [directpcw.com]

- 7. fishersci.se [fishersci.se]

An In-depth Technical Guide to the Physicochemical Properties of Methyl 2-[(1-oxobutyl)amino]benzoate (CAS 30006-30-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-[(1-oxobutyl)amino]benzoate, with the CAS Registry Number 30006-30-5, is a substituted anthranilate derivative. This class of compounds is of significant interest in medicinal chemistry and drug discovery due to their versatile chemical functionalities, which allow for a wide range of synthetic modifications. As derivatives of 2-aminobenzoic acid, they serve as crucial building blocks for the synthesis of various heterocyclic systems and pharmacologically active molecules.[1][2] This guide provides a comprehensive overview of the known physical and chemical properties of methyl 2-[(1-oxobutyl)amino]benzoate, its synthesis, and its potential applications in research and development, particularly within the pharmaceutical sciences.

Chemical Identity and Structure

The structural integrity of a molecule is fundamental to its chemical behavior and biological activity. Methyl 2-[(1-oxobutyl)amino]benzoate consists of a methyl benzoate core with a butyramido (-NHCO(CH₂)₂CH₃) group at the ortho position. This arrangement of an amide and an ester functional group on an aromatic scaffold provides multiple points for chemical interaction and further functionalization.

Sources

Unlocking the Therapeutic Potential of Methyl 2-butyramidobenzoate: A Technical Guide for Researchers

An In-depth Exploration of Potential Biological Activities and a Roadmap for Investigation

Authored by: Your Senior Application Scientist

Abstract

Methyl 2-butyramidobenzoate, a derivative of anthranilic acid, belongs to a class of compounds renowned for a wide spectrum of biological activities. While direct research on this specific molecule is limited, its structural similarity to well-characterized anthranilates suggests a high probability of valuable pharmacological properties. This technical guide provides a comprehensive overview of the potential biological activities of this compound, drawing upon the extensive literature on anthranilic acid derivatives. We will explore potential anti-inflammatory, analgesic, antimicrobial, and anticancer activities, and provide detailed, field-proven experimental protocols for their investigation. This document serves as a foundational resource for researchers and drug development professionals poised to explore the therapeutic promise of this intriguing compound.

Introduction: The Promise of an Anthranilic Acid Derivative

Anthranilic acid and its analogues are privileged scaffolds in medicinal chemistry, forming the core of numerous established and experimental therapeutic agents.[1][2][3] The versatility of the anthranilic acid backbone allows for a diverse array of chemical modifications, leading to a rich library of compounds with a wide range of pharmacological effects. These include anti-inflammatory, analgesic, antimicrobial, antiviral, and anticancer properties.[1][2][4]

This compound, with the chemical formula C12H15NO3[5], is an ester derivative of N-butyrylanthranilic acid. Its structure, featuring a butyramido group at the 2-position of the benzoate ring, presents a unique combination of lipophilicity and hydrogen bonding potential, which could drive its interaction with various biological targets. While direct experimental data on this compound is scarce, a thorough analysis of its structural class provides a strong foundation for predicting and investigating its potential biological activities.

Chemical Structure of this compound:

Caption: Chemical structure of this compound.

Predicted Biological Activities and Investigative Strategies

Based on the extensive pharmacology of anthranilic acid derivatives, we hypothesize that this compound may possess the following biological activities. For each potential activity, we outline the scientific rationale and a detailed experimental workflow for its validation.

Anti-inflammatory and Analgesic Activity

Scientific Rationale: Many N-acylated anthranilic acid derivatives, known as fenamates, are potent non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit cyclooxygenase (COX) enzymes.[2] The butyramido group in this compound may facilitate its binding to the active site of COX-1 and/or COX-2, thereby blocking the synthesis of pro-inflammatory prostaglandins.

Experimental Workflow:

Caption: Workflow for evaluating anti-inflammatory and analgesic activity.

Detailed Protocols:

-

COX-1/COX-2 Inhibition Assay (In Vitro):

-

Utilize commercially available COX-1 and COX-2 inhibitor screening kits.

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions to obtain a range of test concentrations.

-

Incubate the compound with purified COX-1 and COX-2 enzymes in the presence of arachidonic acid.

-

Measure the production of prostaglandins using the kit's detection method (e.g., colorimetric or fluorescent).

-

Calculate the IC50 values for both enzymes to determine potency and selectivity.

-

-

LPS-stimulated RAW 264.7 Macrophage Assay (Cell-based):

-

Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

Measure nitric oxide (NO) production using the Griess reagent.

-

Quantify Prostaglandin E2 (PGE2) levels using a commercial ELISA kit.

-

-

Carrageenan-induced Paw Edema (In Vivo):

-

Acclimate male Wistar rats for at least one week.

-

Administer this compound or a vehicle control orally or intraperitoneally.

-

After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

-

Measure the paw volume using a plethysmometer at 1, 2, 3, and 4 hours post-carrageenan injection.

-

Calculate the percentage of edema inhibition compared to the vehicle control group.

-

Antimicrobial Activity

Scientific Rationale: Numerous anthranilic acid derivatives have demonstrated significant antimicrobial, antifungal, and antiviral properties.[1][4] The amide and ester functionalities present in this compound could interact with microbial enzymes or cell wall components, leading to growth inhibition.

Experimental Workflow:

Caption: Workflow for evaluating antimicrobial activity.

Detailed Protocols:

-

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination:

-

Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate using appropriate broth media (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).

-

Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

-

Include positive (microorganism only) and negative (broth only) controls.

-

Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for bacteria).

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth.

-

Anticancer Activity

Scientific Rationale: Anthranilic acid derivatives have been reported to induce apoptosis and inhibit key signaling pathways in cancer cells, such as the hedgehog and mitogen-activated protein kinase (MAPK) pathways.[1][4] The structural features of this compound may allow it to interfere with these pathways or other critical processes in cancer cell proliferation.

Experimental Workflow:

Caption: Workflow for evaluating anticancer activity.

Detailed Protocols:

-

MTT Assay for Cytotoxicity Screening:

-

Seed various cancer cell lines (e.g., MCF-7, HeLa, A549) in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound for 48-72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Solubilize the formazan crystals with DMSO or another suitable solvent.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC50 value for each cell line.

-

-

Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection:

-

Treat the selected cancer cell line with this compound at its IC50 concentration for 24 hours.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Quantitative Data Summary (Hypothetical)

While experimental data for this compound is not yet available, the following table provides a template for summarizing potential findings from the proposed assays, with hypothetical values for illustrative purposes.

| Biological Activity | Assay | Target | Metric | Hypothetical Value |

| Anti-inflammatory | COX Inhibition | COX-1 | IC50 | 15 µM |

| COX-2 | IC50 | 5 µM | ||

| PGE2 Inhibition | RAW 264.7 cells | IC50 | 8 µM | |

| Antimicrobial | Broth Microdilution | S. aureus | MIC | 32 µg/mL |

| E. coli | MIC | 64 µg/mL | ||

| C. albicans | MIC | 16 µg/mL | ||

| Anticancer | MTT Assay | MCF-7 | IC50 | 12 µM |

| HeLa | IC50 | 25 µM | ||

| A549 | IC50 | 18 µM |

Conclusion and Future Directions

This compound represents a promising yet underexplored molecule within the pharmacologically rich class of anthranilic acid derivatives. Based on a strong foundation of structure-activity relationships, there is a compelling rationale to investigate its potential as an anti-inflammatory, analgesic, antimicrobial, and anticancer agent. The experimental workflows and detailed protocols provided in this guide offer a clear and robust roadmap for elucidating the biological activity of this compound.

Future research should focus on a systematic screening of this compound using the proposed assays. Positive hits should be followed by more in-depth mechanistic studies and lead optimization to enhance potency and selectivity. The exploration of this compound could lead to the discovery of novel therapeutic agents with significant clinical potential.

References

-

A. A. Siddiqui, et al. (2021). Medicinal chemistry of anthranilic acid derivatives: A mini review. PubMed. Available at: [Link]

-

I. A. Khan, et al. (2022). Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review. Journal of Population Therapeutics and Clinical Pharmacology. Available at: [Link]

-

T. G. Lutz, et al. (2015). Antiandrogenic activity of anthranilic acid ester derivatives as novel lead structures to inhibit prostate cancer cell proliferation. PubMed. Available at: [Link]

-

M. A. Ansari, et al. (2021). Anthranilic acid analogues as pharmacophores for rational drug designing. ResearchGate. Available at: [Link]

-

S. Rani, et al. (2023). Synthesis and Biological Activity of Novel Complexes with Anthranilic Acid and Its Analogues. MDPI. Available at: [Link]

-

ChemBK. This compound. ChemBK. Available at: [Link]

Sources

Methyl 2-butyramidobenzoate: A Technical Guide to Investigating a Novel HDAC Inhibitor Candidate

Audience: Researchers, scientists, and drug development professionals in the fields of oncology, epigenetics, and medicinal chemistry.

Abstract: Histone deacetylase (HDAC) inhibitors have emerged as a promising class of therapeutics, particularly in oncology. This guide presents Methyl 2-butyramidobenzoate as a compelling, yet underexplored, candidate for HDAC inhibition. By dissecting its structural components—a benzamide scaffold and a butyrate-like side chain—we provide a robust scientific rationale for its investigation. This document offers a comprehensive roadmap for its synthesis, in silico modeling, and rigorous in vitro and in vivo validation. We detail a suite of self-validating experimental protocols, from initial enzymatic assays to cellular mechanism-of-action studies, designed to thoroughly characterize its potential as a novel therapeutic agent. Our objective is to equip researchers with the foundational knowledge and practical methodologies required to systematically evaluate this compound and its analogs.

Introduction: The Therapeutic Promise of HDAC Inhibition

Histone deacetylases (HDACs) are a class of enzymes crucial to the epigenetic regulation of gene expression.[1][2] By removing acetyl groups from lysine residues on histones, HDACs promote a more compact chromatin structure, leading to transcriptional repression.[3] Dysregulation of HDAC activity is a hallmark of many cancers, where it contributes to the silencing of tumor suppressor genes and the promotion of cell survival and proliferation.[4][5]

HDAC inhibitors (HDACis) counteract this by inducing histone hyperacetylation, which relaxes chromatin and can reactivate the expression of silenced genes, leading to cell cycle arrest, differentiation, and apoptosis in cancer cells.[3][4][5] Several HDACis have been approved for the treatment of hematologic malignancies, and many more are in clinical development for a range of solid tumors.[6][7] These inhibitors are broadly classified based on their chemical structure, including hydroxamic acids, cyclic peptides, short-chain fatty acids, and benzamides.[5][8]

This guide focuses on a novel candidate from the benzamide class: This compound .

Scientific Rationale: Deconstructing this compound

The potential of this compound as an HDAC inhibitor is predicated on the well-established pharmacophoric features of its constituent parts: the benzamide core and the butyramido side chain.

The Benzamide Scaffold: A Proven Pharmacophore

Benzamide derivatives, such as Entinostat (MS-275), represent a significant class of synthetic HDAC inhibitors.[9][10] They are known to be selective for Class I HDACs (HDAC1, 2, and 3).[9][10] The core structure of a benzamide-based HDACi typically consists of three key components: a zinc-binding group (ZBG), a linker, and a "cap" group that interacts with the rim of the HDAC active site.[11][12] In the case of this compound, the ortho-amino benzamide structure is a key feature shared with other potent benzamide HDACis.[13][14] Studies have shown that modifications to the terminal benzene rings and the length of the molecule are critical for potent HDAC inhibition.[14][15][16][17]

The Butyrate Moiety: A Link to Natural HDAC Inhibition

The short-chain fatty acid butyrate is a well-known natural inhibitor of Class I and IIa HDACs.[4][18][19] Produced by microbial fermentation of dietary fiber in the colon, butyrate has been shown to induce histone hyperacetylation and has multiple effects on cultured mammalian cells, including inhibition of proliferation and induction of differentiation.[4][18] Although its potency is in the millimolar range and it suffers from poor pharmacokinetic properties, its mechanism of action provides a strong biological precedent.[6][19] The incorporation of a butyramido group into the benzamide scaffold of this compound is hypothesized to mimic the interaction of butyrate with the HDAC active site, potentially conferring inhibitory activity.

The combination of these two moieties in a single molecule presents a logical and compelling starting point for the development of a novel HDAC inhibitor.

Proposed Research and Development Workflow

A systematic evaluation of this compound is required to validate its potential. The following workflow outlines a comprehensive, multi-stage approach.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the key experiments outlined in the workflow.

Synthesis of this compound

The synthesis can be approached via a standard Fischer esterification of benzoic acid with methanol, followed by amidation.[20][21][22]

Protocol:

-

Esterification:

-

Combine benzoic acid (1.0 eq) and methanol (10.0 eq) in a round-bottom flask.

-

Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

-

Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction and neutralize with a saturated sodium bicarbonate solution.

-

Extract the product, methyl benzoate, with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Nitration:

-

Dissolve the methyl benzoate in concentrated sulfuric acid at 0°C.

-

Add a mixture of concentrated nitric acid and sulfuric acid dropwise while maintaining the temperature below 5°C.

-

Stir for 1-2 hours, then pour onto crushed ice.

-

Filter the resulting precipitate (methyl 2-nitrobenzoate), wash with cold water, and dry.

-

-

Reduction:

-

Dissolve the methyl 2-nitrobenzoate in ethanol.

-

Add a reducing agent such as tin(II) chloride or perform catalytic hydrogenation using Pd/C.

-

Reflux or stir under hydrogen atmosphere until the reaction is complete (monitored by TLC).

-

Filter and concentrate to obtain methyl 2-aminobenzoate.

-

-

Amidation:

-

Dissolve methyl 2-aminobenzoate (1.0 eq) in a suitable solvent (e.g., dichloromethane) with a non-nucleophilic base (e.g., triethylamine, 1.2 eq).

-

Cool the mixture to 0°C and add butyryl chloride (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Wash the reaction mixture with dilute HCl, saturated sodium bicarbonate, and brine.

-

Dry the organic layer, concentrate, and purify the crude product by column chromatography to yield this compound.

-

In Vitro HDAC Enzymatic Activity Assay (Fluorometric)

This assay directly measures the enzymatic activity of HDACs in the presence of the test compound.[1][23][24]

Materials:

-

Recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3)

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

HDAC Assay Buffer

-

Developer solution (containing a protease like trypsin and a positive control inhibitor like Trichostatin A)

-

This compound stock solution (in DMSO)

-

384-well black plates

Protocol:

-

Prepare serial dilutions of this compound in HDAC Assay Buffer.

-

In a 384-well plate, add the diluted compound, recombinant HDAC enzyme, and assay buffer.

-

Include wells for a positive control (e.g., Trichostatin A) and a negative control (DMSO vehicle).

-

Incubate the plate at 37°C for 30 minutes.

-

Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.

-

Incubate at 37°C for 60 minutes.

-

Stop the reaction and develop the signal by adding the developer solution.

-

Incubate at 37°C for 15 minutes.

-

Measure the fluorescence on a microplate reader (e.g., excitation 360 nm, emission 460 nm).

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Cell Viability Assay (MTT or CellTiter-Glo®)

This assay determines the effect of the compound on the proliferation of cancer cell lines.[25][26][27]

Materials:

-

Cancer cell lines (e.g., MCF-7 breast cancer, HCT116 colon cancer)

-

Complete cell culture medium

-

This compound

-

MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay reagent

-

96-well clear or opaque plates

Protocol:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound for 48-72 hours. Include a vehicle control (DMSO).

-

For MTT Assay:

-

Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

-

Add solubilization solution (e.g., DMSO or acidic isopropanol) and incubate until formazan crystals are dissolved.

-

Read absorbance at 570 nm.

-

-

For CellTiter-Glo® Assay:

-

Equilibrate the plate to room temperature.

-

Add CellTiter-Glo® reagent to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence.

-

-

Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).

Western Blot Analysis for Histone Acetylation

This technique provides direct evidence of HDAC inhibition within cells by measuring the accumulation of acetylated histones.[3][28][29][30]

Protocol:

-

Cell Lysis:

-

Treat cultured cancer cells with this compound at various concentrations (e.g., 0.5x, 1x, 2x GI50) for 12-24 hours.

-

Harvest cells and lyse them in RIPA buffer supplemented with protease and HDAC inhibitors (e.g., Trichostatin A and sodium butyrate to preserve acetylation during lysis).

-

Determine protein concentration using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[31]

-

Incubate the membrane with a primary antibody against acetylated histone H3 (e.g., anti-AcH3K9) or acetylated histone H4 overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe for total histone H3 or another loading control (e.g., β-actin) to ensure equal protein loading.

-

Data Presentation and Interpretation

Quantitative data from the assays should be summarized in clear, concise tables to facilitate comparison and interpretation.

Table 1: In Vitro Activity Profile of this compound

| Assay Type | Cell Line / Enzyme | Endpoint | Result (µM) | Positive Control (e.g., SAHA) |

| HDAC Enzymatic Assay | Recombinant HDAC1 | IC50 | [Insert Data] | [Insert Data] |

| Recombinant HDAC2 | IC50 | [Insert Data] | [Insert Data] | |

| Recombinant HDAC3 | IC50 | [Insert Data] | [Insert Data] | |

| Cell Viability Assay | MCF-7 | GI50 | [Insert Data] | [Insert Data] |

| HCT116 | GI50 | [Insert Data] | [Insert Data] |

Interpretation: A potent compound will exhibit low micromolar or nanomolar IC50 values in the enzymatic assays. These values should correlate with the GI50 values from the cell viability assays. A successful hit will also demonstrate a dose-dependent increase in histone acetylation in the Western blot analysis, confirming its mechanism of action in a cellular context.

Future Directions and Advanced Characterization

Should this compound demonstrate promising initial activity, further studies will be warranted:

-

Isoform Selectivity: Profiling the compound against a broader panel of HDAC isoforms (Classes I, II, and IV) to determine its selectivity.[32][33]

-

Pharmacokinetics: In vivo studies in animal models to determine key pharmacokinetic parameters such as half-life, bioavailability, and clearance.[8][34]

-

In Vivo Efficacy: Evaluation in tumor xenograft models to assess its anti-cancer activity in a living system.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogs to optimize potency, selectivity, and pharmacokinetic properties.[13][14][15]

Conclusion

This compound stands as a logically designed, high-potential candidate for a novel HDAC inhibitor. Its synthesis is straightforward, and the scientific rationale for its investigation is firmly rooted in the established pharmacology of benzamides and butyrate. The comprehensive experimental guide provided herein offers a clear and robust pathway for its validation. Through the systematic application of these protocols, the scientific community can effectively assess the therapeutic potential of this promising molecule and its future derivatives in the ongoing development of epigenetic cancer therapies.

References

-

Al-Janabi, K. S. M., Al-Zoubi, R. M., & Al-Masoudi, N. A. (2018). Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1335–1346. [Link]

-

Al-Janabi, K. S. M., Al-Zoubi, R. M., & Al-Masoudi, N. A. (2018). Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. PubMed. [Link]

-

Davie, J. R. (2003). Inhibition of histone deacetylase activity by butyrate. The Journal of Nutrition, 133(7 Suppl), 2485S–2493S. [Link]

-

Al-Janabi, K. S. M., Al-Zoubi, R. M., & Al-Masoudi, N. A. (2018). Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. National Institutes of Health. [Link]

-

Mishra, S., Kumar, M., & Kumar, R. (2014). Butyrate, an HDAC inhibitor, stimulates interplay between different posttranslational modifications of histone H3 and differently alters G1-specific cell cycle proteins in vascular smooth muscle cells. National Institutes of Health. [Link]

-

Corfe, B. M. (2012). Hypothesis: butyrate is not an HDAC inhibitor, but a product inhibitor of deacetylation. Molecular Omics, 8(3), 253–257. [Link]

-

Al-Janabi, K. S. M., Al-Zoubi, R. M., & Al-Masoudi, N. A. (2018). Full article: Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. Taylor & Francis Online. [Link]

-

Semantic Scholar. (n.d.). Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. Semantic Scholar. [Link]

-

Steliou, K., Lygerou, Z., & Varaklioti, A. (2012). Butyrate Histone Deacetylase Inhibitors. BioResearch Open Access, 1(4), 192–198. [Link]

-

Kozikowski, A. P., et al. (2008). Pharmacokinetics-pharmacodynamics and antitumor activity of mercaptoacetamide-based histone deacetylase inhibitors. Clinical Cancer Research, 14(12), 3948-3956. [Link]

-

EpigenTek. (n.d.). Epigenase HDAC Activity/Inhibition Direct Assay Kit (Colorimetric). EpigenTek. [Link]

-

Banks, C. A., et al. (2018). Purification and enzymatic assay of class I histone deacetylase enzymes. Methods, 151, 28-36. [Link]

-

EpigenTek. (n.d.). Epigenase HDAC Activity/Inhibition Direct Assay Kit (Fluorometric). EpigenTek. [Link]

-

ResearchGate. (n.d.). Comparative Pharmacokinetics of HDAC Inhibitors in Pharmacological Species. ResearchGate. [Link]

-

EpigenTek. (n.d.). Western Blot (WB) Protocol. EpigenTek. [Link]

-

Lauffer, B. E., et al. (2013). Histone Deacetylase (HDAC) Inhibitor Kinetic Rate Constants Correlate with Cellular Histone Acetylation but Not Transcription and Cell Viability. Journal of Biological Chemistry, 288(37), 26926–26943. [Link]

-

ResearchGate. (n.d.). Dose dependent cell viability and HDAC inhibition assay. ResearchGate. [Link]

-

Bio-protocol. (n.d.). Western Analysis of Histone Modifications (Aspergillus nidulans). Bio-protocol. [Link]

-

Bolden, J. E., Peart, M. J., & Johnstone, R. W. (2006). Anticancer activities of histone deacetylase inhibitors. Nature Reviews Drug Discovery, 5(9), 769–784. [Link]

-

Biocompare. (n.d.). HDAC Assay Kits. Biocompare. [Link]

-

O'Connor, L., et al. (2011). Methods for the analysis of histone H3 and H4 acetylation in blood. Epigenetics, 6(7), 875-881. [Link]

-

Nebbioso, A., et al. (2005). Selective class II HDAC inhibitors impair myogenesis by modulating the stability and activity of HDAC–MEF2 complexes. EMBO reports, 6(8), 786-792. [Link]

-

Beckers, T., et al. (2007). Distinct pharmacological properties of second generation HDAC inhibitors with the benzamide or hydroxamate head group. International Journal of Cancer, 121(5), 1138-1148. [Link]

-

Moradei, O., Vaisburg, A., & Martell, R. E. (2008). Histone deacetylase inhibitors in cancer therapy: new compounds and clinical update of benzamide-type agents. Current Topics in Medicinal Chemistry, 8(10), 841-858. [Link]

-

Kim, H. J., et al. (2009). The HDAC inhibitor, sodium butyrate, stimulates neurogenesis in the ischemic brain. Journal of Neurochemistry, 110(4), 1226-1240. [Link]

-

Semantic Scholar. (n.d.). Discovery of potent histone deacetylase inhibitors with modified phenanthridine caps. Semantic Scholar. [Link]

-

Li, Y., et al. (2021). Discovery of potent histone deacetylase inhibitors with modified phenanthridine caps. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 743-751. [Link]

-

University of Missouri-St. Louis. (n.d.). Preparation of Methyl Benzoate. University of Missouri-St. Louis. [Link]

-

Wang, Y., et al. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Molecules, 28(10), 4229. [Link]

-

Patsnap. (n.d.). Method for synthesizing methyl 2-methyl-4-acetyl benzoate. Patsnap. [Link]

-

ResearchGate. (n.d.). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. ResearchGate. [Link]

-

YouTube. (2020, March 21). Synthesis of Methyl Benzoate Lab. [Link]

Sources

- 1. epigentek.com [epigentek.com]

- 2. biocompare.com [biocompare.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Butyrate, an HDAC inhibitor, stimulates interplay between different posttranslational modifications of histone H3 and differently alters G1-specific cell cycle proteins in vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Histone deacetylase inhibitors in cancer therapy: new compounds and clinical update of benzamide-type agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Butyrate Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Distinct pharmacological properties of second generation HDAC inhibitors with the benzamide or hydroxamate head group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Discovery of potent histone deacetylase inhibitors with modified phenanthridine caps - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. tandfonline.com [tandfonline.com]

- 16. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. | Semantic Scholar [semanticscholar.org]

- 18. Inhibition of histone deacetylase activity by butyrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. axonmedchem.com [axonmedchem.com]

- 20. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. epigentek.com [epigentek.com]

- 25. pdf.benchchem.com [pdf.benchchem.com]

- 26. Histone Deacetylase (HDAC) Inhibitor Kinetic Rate Constants Correlate with Cellular Histone Acetylation but Not Transcription and Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. Histone western blot protocol | Abcam [abcam.com]

- 29. epigentek.com [epigentek.com]

- 30. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]

- 31. bio-protocol.org [bio-protocol.org]

- 32. Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors [worldwide.promega.com]

- 33. Selective class II HDAC inhibitors impair myogenesis by modulating the stability and activity of HDAC–MEF2 complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 34. Pharmacokinetics-pharmacodynamics and antitumor activity of mercaptoacetamide-based histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Butyrate Chronicle: From Gut Microbiota Byproduct to a Keystone of Cellular Regulation

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Butyrate, a short-chain fatty acid once primarily recognized as a metabolic byproduct of gut microbial fermentation, has emerged as a pivotal signaling molecule with profound implications for cellular health and disease. This technical guide provides an in-depth exploration of the discovery, history, and multifaceted mechanisms of action of butyrate and its derivatives. We will traverse the timeline of its scientific journey, from its initial identification to the elucidation of its roles as a potent histone deacetylase (HDAC) inhibitor and a ligand for G-protein coupled receptors (GPCRs). This document is designed to equip researchers, scientists, and drug development professionals with a comprehensive understanding of butyrate's biological significance, detailed experimental methodologies for its study, and insights into its therapeutic potential.

The Genesis of a Molecule: Discovery and Early History

The story of butyrate begins not in the sterile environment of a modern laboratory, but in the observation of natural fermentation processes. The name "butyrate" itself is derived from the Greek word for butter, as it was first identified by French chemists in the 19th century as the compound responsible for the characteristic smell of rancid butter.[1] For a long period, butyrate was primarily considered a simple energy source, particularly for the epithelial cells lining the colon.[2][3] It is produced in the colon by the bacterial fermentation of dietary fibers and resistant starches.[1][2] Key butyrate-producing bacteria in the human gut belong to the Firmicutes phylum, including species from the genera Roseburia, Faecalibacterium, and Eubacterium.[3][4]

The paradigm shift in understanding butyrate's role occurred with a landmark discovery in 1978, which revealed that butyrate could induce histone hyperacetylation, leading to the realization that it acts as a histone deacetylase (HDAC) inhibitor.[5] This discovery opened a new chapter in butyrate research, transforming it from a mere metabolite to a key epigenetic regulator with the potential to influence gene expression and cellular function profoundly.

Duality of Action: Unraveling Butyrate's Core Signaling Pathways

Butyrate exerts its diverse biological effects primarily through two well-characterized mechanisms: the inhibition of histone deacetylases (HDACs) and the activation of specific G-protein coupled receptors (GPCRs). These pathways are not mutually exclusive and often intertwine to produce a complex cellular response.

The Epigenetic Modulator: Butyrate as a Histone Deacetylase (HDAC) Inhibitor

The most studied effect of butyrate is its ability to inhibit HDAC activity.[6][7] HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones, leading to a more compact chromatin structure and transcriptional repression. By inhibiting HDACs, butyrate promotes histone hyperacetylation, which relaxes chromatin and allows for the transcription of various genes.[7][8] This epigenetic modification underlies many of butyrate's observed effects, including the inhibition of cancer cell proliferation, induction of cell differentiation, and apoptosis.[2][7] Interestingly, butyrate's inhibition of HDAC activity affects the expression of only about 2% of mammalian genes, suggesting a degree of specificity in its action.[7]

The inhibition of HDACs by butyrate impacts several critical oncogenic signaling pathways. For instance, butyrate has been shown to inhibit the PI3K/Akt pathway by inhibiting HDAC3, leading to reduced cancer cell migration.[6] It can also increase the expression of the tumor suppressor PTEN.[6] Furthermore, butyrate-mediated HDAC inhibition can lead to the transcriptional activation of the p21(Waf1/Cip1) gene, a cyclin-dependent kinase inhibitor that arrests the cell cycle.[7]

The Cell Surface Sensor: Butyrate as a GPCR Ligand

In addition to its intracellular effects, butyrate acts as a signaling molecule by binding to and activating several G-protein coupled receptors (GPCRs) on the cell surface. The most well-characterized of these are GPR41 (also known as Free Fatty Acid Receptor 3, FFAR3), GPR43 (FFAR2), and GPR109A (also known as Hydroxycarboxylic Acid Receptor 2, HCAR2).[4][9] These receptors are expressed in various cell types, including colon epithelial cells, immune cells, and adipocytes.[9]

Activation of these GPCRs by butyrate can trigger a range of downstream signaling cascades. For example, activation of GPR41 and GPR43 can lead to decreased cAMP levels and activation of the p38 MAPK pathway, which can induce cancer cell apoptosis.[10] GPR109A activation by butyrate has been shown to suppress the WNT signaling pathway, thereby inhibiting tumor growth.[11] The interaction of butyrate with these receptors plays a crucial role in regulating gut homeostasis, immune responses, and metabolic processes.[4][12]

In the Laboratory: Methodologies for Butyrate Research

Studying the multifaceted effects of butyrate requires a range of experimental techniques, from analytical quantification to cellular and in vivo assays.

Quantification of Butyrate

Accurate measurement of butyrate concentrations in various biological samples is fundamental to understanding its production and distribution.

Table 1: Analytical Methods for Butyrate Quantification

| Method | Principle | Sample Types | Advantages | Disadvantages |

| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity, often with UV detection.[13][14] | Fecal samples, cell culture media, plasma.[13][15] | Robust, widely available. | May require derivatization for sensitivity.[15] |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. | Fecal samples, plasma. | High sensitivity and specificity. | Requires derivatization to increase volatility. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Analysis of the magnetic properties of atomic nuclei. | Fecal extracts, cell culture media. | Non-destructive, provides structural information. | Lower sensitivity compared to MS-based methods. |

| Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) | High-resolution separation coupled with sensitive mass detection.[15] | Fecal samples.[15] | Rapid, high-throughput, and highly sensitive.[15] | Higher instrument cost. |

Experimental Protocol: Quantification of Butyrate in Fecal Samples using HPLC

This protocol is a generalized guideline and may require optimization based on the specific HPLC system and sample matrix.

-

Sample Preparation:

-

Homogenize a known weight of fecal sample in a suitable extraction buffer (e.g., acidified water or ethanol).

-

Centrifuge to pellet solid debris.

-

Filter the supernatant through a 0.22 µm filter.

-

For some methods, derivatization with a UV-absorbing tag may be necessary to enhance detection.[15]

-

-

HPLC Analysis:

-

Column: A C18 reverse-phase column is commonly used.[13]

-

Mobile Phase: An isocratic or gradient elution with a mixture of an acidic aqueous buffer (e.g., 0.1% phosphoric acid) and an organic solvent (e.g., acetonitrile) is typical.[13] The exact composition will depend on the column and specific short-chain fatty acids being analyzed.

-

Flow Rate: A flow rate of around 1 mL/min is common.[13]

-

Detection: UV detection at a low wavelength (e.g., 206-210 nm) is used for underivatized butyrate.[13][14]

-

Standard Curve: Prepare a standard curve using known concentrations of sodium butyrate to quantify the amount in the samples.

-

In Vitro Assays for Butyrate's Biological Activity

Cell culture models are invaluable for dissecting the molecular mechanisms of butyrate's action.

Table 2: Key In Vitro Assays for Butyrate Research

| Assay | Purpose | Cell Lines | Key Readouts |

| Cell Proliferation Assay (e.g., MTT, WST-1) | To assess the effect of butyrate on cell growth and viability. | Cancer cell lines (e.g., HCT116, HT-29), immune cells. | IC50 values, growth curves. |

| Apoptosis Assay (e.g., Annexin V/PI staining, Caspase activity) | To determine if butyrate induces programmed cell death. | Cancer cell lines. | Percentage of apoptotic cells, caspase-3/7/8/9 activity. |

| HDAC Activity Assay | To directly measure the inhibitory effect of butyrate on HDAC enzymes. | Cell lysates, purified HDAC enzymes. | Inhibition curves, IC50 values. |

| Western Blotting | To measure changes in protein expression levels (e.g., acetylated histones, p21, cyclins). | Various cell lines. | Protein band intensity. |

| Quantitative PCR (qPCR) | To measure changes in gene expression levels. | Various cell lines. | Fold change in mRNA levels. |

| Reporter Gene Assay | To study the effect of butyrate on specific signaling pathways (e.g., NF-κB, Wnt). | Transfected cell lines. | Luciferase activity. |

Experimental Protocol: Assessing Butyrate-Induced Histone Hyperacetylation by Western Blot

-

Cell Culture and Treatment:

-

Plate cells (e.g., HCT116 colorectal cancer cells) at an appropriate density.

-

Treat cells with various concentrations of sodium butyrate (e.g., 0.5 mM to 5 mM) for a specified time (e.g., 24 hours).[16] Include an untreated control.

-

-

Protein Extraction:

-

Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Quantify the protein concentration using a standard method (e.g., BCA assay).

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for acetylated histone H3 or H4.

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the signal using a chemiluminescent substrate.

-

Normalize the signal to a loading control (e.g., total histone H3 or β-actin).

-

From Bench to Bedside: Clinical Significance and Therapeutic Avenues

The profound biological effects of butyrate have spurred significant interest in its therapeutic potential for a range of diseases.

Butyrate in Cancer Therapy

Given its ability to inhibit cancer cell proliferation and induce apoptosis, butyrate and its derivatives have been investigated as potential anticancer agents.[2][17] However, the clinical application of butyrate is hampered by its short half-life and rapid metabolism.[6] This has led to the development of butyrate prodrugs , which are designed to improve its pharmacokinetic properties and targeted delivery.[18][19] One such example is Pivanex® (AN-9), which has been in clinical trials for non-small cell lung carcinoma. Mutual prodrugs, such as retinoyloxymethyl butyrate (RN1), which combines butyric acid and all-trans-retinoic acid, have also shown enhanced anticancer activity.[20][21]

Butyrate in Inflammatory and Metabolic Diseases

Butyrate plays a crucial role in maintaining gut health by serving as the primary energy source for colonocytes and enhancing the intestinal barrier function.[4][10] Its anti-inflammatory properties are being explored for the treatment of inflammatory bowel disease (IBD).[4][16] Furthermore, through its interaction with GPCRs, butyrate is involved in the regulation of glucose homeostasis and insulin sensitivity, suggesting its potential in managing metabolic disorders like obesity and type 2 diabetes.[22][23]

Clinical Trials and Future Directions

Several clinical trials have investigated the therapeutic effects of sodium butyrate for various conditions, including rheumatoid arthritis, graft-versus-host disease, and hypertension.[24] However, the results have been mixed, highlighting the complexities of translating preclinical findings to human studies.[25] Future research will likely focus on optimizing delivery systems, such as nano-delivery and the development of more effective prodrugs, to harness the full therapeutic potential of butyrate.[17] Additionally, a deeper understanding of the interplay between the gut microbiome, diet, and butyrate production will be crucial for developing personalized nutritional and therapeutic strategies.[26][27]

Conclusion

The journey of butyrate from a simple microbial metabolite to a key regulator of cellular processes is a testament to the intricate and often underappreciated communication between our microbiome and our own cells. Its dual role as an HDAC inhibitor and a GPCR agonist provides a fascinating example of how a single molecule can orchestrate a wide array of biological responses. For researchers and drug development professionals, butyrate and its associated pathways offer a rich landscape for discovery and therapeutic innovation. As our understanding of this remarkable molecule continues to grow, so too will its potential to impact human health and disease.

References

- Effects of Intestinal Microbial–Elaborated Butyrate on Oncogenic Signaling Pathways - PMC. (n.d.).

- Effects of Intestinal Microbial⁻Elaborated Butyrate on Oncogenic Signaling Pathways - PubMed. (2019, May 7).

- (PDF) Effects of Intestinal Microbial-Elaborated Butyrate on Oncogenic Signaling Pathways. (2019, May 5).

- Gut Microbial Metabolite Butyrate and Its Therapeutic Role in Inflammatory Bowel Disease: A Literature Review - MDPI. (n.d.).

- Inhibition of histone deacetylase activity by butyrate - PubMed. (n.d.).

- Butyrate Suppresses Glucose Metabolism of Colorectal Cancer Cells via GPR109a-AKT Signaling Pathway and Enhances Chemotherapy - Frontiers. (2021, March 28).

- Prodrugs of butyric acid from bench to bedside: Synthetic design, mechanisms of action, and clinical applications | Request PDF - ResearchGate. (2025, August 10).

- Prodrugs of butyric acid. Novel derivatives possessing increased aqueous solubility and potential for treating cancer and blood diseases - PubMed. (n.d.).

- Prodrugs of butyric acid from bench to bedside: Synthetic design, mechanisms of action, and clinical applications | Semantic Scholar. (2000, July 1).

- Analytical Method Development and Validation: Calcium Butyrate - MDPI. (n.d.).

- Hypothesis: butyrate is not an HDAC inhibitor, but a product inhibitor of deacetylation | Molecular Omics | Oxford Academic. (n.d.).

- Fecal butyrate and deoxycholic acid quantitation for rapid assessment of the gut microbiome. (2026, January 9).

- Sodium Butyrate – Application in Therapy and Current Clinical Research - Clinicaltrials.eu. (n.d.).

- Butyrate: Protect Your Brain, Lower Blood Sugar and Fix Leaky Gut - YouTube. (2025, December 23).

- A SIMPLE RP-HPLC METHOD DEVELOPMENT AND VERIFICATION FOR THE QUANTITATIVE ESTIMATION OF SODIUM BUTYRATE IN TABLETS - Aurigene Pharmaceutical Services. (n.d.).

- Butyrate inhibits histone deactylases (HDAC), allowing increased... | Download Scientific Diagram - ResearchGate. (n.d.).

- Fecal butyrate and deoxycholic acid quantitation for rapid assessment of the gut microbiome. (2026, January 10).